(S)-6-Methylpiperazin-2-one
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s classification and uses would also be described.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity).Scientific Research Applications
Alzheimer's Disease Treatment
- Mannich Base Prodrugs for Alzheimer's : A study by Purgatorio et al. (2020) evaluated Mannich base derivatives, including compounds related to (S)-6-Methylpiperazin-2-one, as potential prodrugs for treating Alzheimer's disease. These derivatives showed promise due to their water solubility, stability, and ability to cross the blood-brain barrier, making them suitable for oral administration or as injectable derivatives in Alzheimer's disease models (Purgatorio et al., 2020).
Chemical Structure Synthesis
- Synthesis of Complex Chemical Structures : Research by Kohara et al. (2002) involved the synthesis of derivatives including 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[5,6]cyclohepta[1,2-b]thiophene, demonstrating the role of compounds similar to (S)-6-Methylpiperazin-2-one in synthesizing complex chemical structures (Kohara et al., 2002).
Development of Pharmacological Agents
- Glucosidase Inhibitors and Antioxidant Activity : A study by Özil et al. (2018) reported the design and synthesis of benzimidazole derivatives containing a piperazine skeleton, similar to (S)-6-Methylpiperazin-2-one, for potential use as glucosidase inhibitors with antioxidant activity (Özil et al., 2018).
- Anti-Inflammatory and Analgesic Agents : Karczmarzyk and Malinka (2008) explored isothiazolopyridines of Mannich base type, including derivatives of piperazine, for their potential as analgesic and anti-inflammatory agents (Karczmarzyk & Malinka, 2008).
- Leukocyte Elastase Inhibitor Synthesis : Cvetovich et al. (1996) described the synthesis of L-694,458, a human leukocyte elastase inhibitor, utilizing compounds including (S)-6-Methylpiperazin-2-one as key intermediates, demonstrating its importance in pharmaceutical chemistry (Cvetovich et al., 1996).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
For a specific compound like “(S)-6-Methylpiperazin-2-one”, you would need to consult the relevant scientific literature. Databases like PubMed, Scopus, or Web of Science can be useful for this. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to a university library, a librarian may be able to help you with your literature search. If you’re doing this research for a class or a project, your professor or supervisor would also be a good resource.
properties
IUPAC Name |
(6S)-6-methylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFOHWKEKBODLZ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716949 | |
Record name | (6S)-6-Methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Methylpiperazin-2-one | |
CAS RN |
1558-58-3 | |
Record name | (6S)-6-Methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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